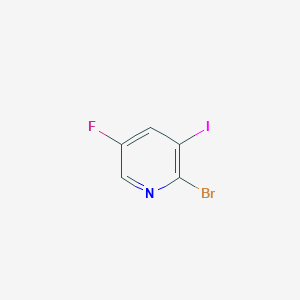

2-Bromo-5-fluoro-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRXNDVJRRMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743619 | |

| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214376-85-8 | |

| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the safe handling of 2-Bromo-5-fluoro-3-iodopyridine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is extrapolated from the known hazards of structurally similar polyhalogenated pyridines. This guide is intended to supplement, not replace, a thorough, laboratory-specific risk assessment, which must be conducted by qualified personnel before any handling of this chemical.

Introduction: The Synthetic Significance and Inherent Risks of Polyhalogenated Pyridines

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility lies in the differential reactivity of its three distinct halogen substituents, which allows for selective, sequential cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] This strategic placement of bromo, fluoro, and iodo groups enables the precise construction of complex molecular architectures, making it a valuable intermediate in the synthesis of targeted therapies.[1]

However, the very features that make this compound synthetically attractive also contribute to its potential hazards. Polyhalogenated aromatic systems can exhibit unpredictable reactivity and toxicity. The presence of multiple halogens can influence the electron density of the pyridine ring, affecting its stability and interaction with biological systems. Therefore, a deep understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for any researcher working with this compound.

Hazard Profile and GHS Classification (Extrapolated)

Based on the hazard profiles of analogous compounds such as 2-Bromo-5-fluoropyridine, 3-Bromo-2-fluoro-5-iodopyridine, and other halogenated pyridines, this compound is anticipated to be a hazardous substance. The following GHS classification has been extrapolated and should be considered in your risk assessment.

Pictograms:

Signal Word: Warning

Hazard Statements (H-phrases):

| Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-phrases):

| Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

NFPA 704 Diamond (Estimated):

NFPA 704 Diamond for this compound (Estimated)

-

Health (Blue - 2): Can cause temporary incapacitation or residual injury.[2][3][4][5][6]

-

Flammability (Red - 1): Requires significant preheating before ignition can occur.[2][3][4][5][6]

-

Instability (Yellow - 0): Normally stable, even under fire exposure conditions, and is not reactive with water.[2][3][4][5][6]

-

Special Hazards (White): No special hazards indicated.

Core Directive: Safe Handling and Storage

Engineering Controls: The Primary Barrier

The primary method for mitigating exposure to this compound is through robust engineering controls.

-

Fume Hood: All handling of this solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Hand Protection: Wear nitrile gloves. Given the compound's potential for skin absorption, consider double-gloving, especially during extended procedures. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed and in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and reactive metals.

-

Light and Air Sensitivity: While not explicitly documented for this compound, many halogenated pyridines can be light-sensitive. Storing in an amber vial or in a dark location is a prudent measure. For reactions involving organometallic intermediates, the compound should be handled under an inert atmosphere (e.g., argon or nitrogen).[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate safety checks and considerations at each step.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory. This logical process ensures all potential hazards are considered and mitigated.

Logical flow for a pre-experimental risk assessment.

Handling and Weighing Protocol

-

Preparation: Don the required PPE and ensure the chemical fume hood is functioning correctly.

-

Inert Atmosphere (if required): For reactions sensitive to air or moisture, such as those involving lithiation, ensure all glassware is oven-dried and cooled under a stream of inert gas.[7][8][9][10][11]

-

Weighing: Weigh the required amount of this compound in a tared container inside the fume hood.

-

Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel.

-

Cleaning: Decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol) in the fume hood.

In-Reaction Considerations and Quenching

Given its use in cross-coupling and organometallic reactions, understanding potential in-reaction hazards is critical.

-

Exothermic Reactions: The formation of Grignard or organolithium reagents from halogenated pyridines can be exothermic.[12] Reactions should be cooled in an appropriate bath (e.g., ice-water or dry ice/acetone) and reagents added slowly.

-

Quenching: Reactions involving highly reactive reagents like organolithiums must be quenched carefully.[13]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a less reactive quenching agent, such as isopropanol, until the reaction subsides.

-

Follow with a more reactive quencher like methanol or ethanol.

-

Finally, slowly add water or a saturated aqueous solution (e.g., ammonium chloride) to complete the quench.

-

Emergency Procedures

Spills

-

Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable solvent.

-

Major Spill: Evacuate the area and contact emergency services.

Fire

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the chemical.

Exposure

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. This typically involves using a licensed professional waste disposal service. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

References

-

The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

-

Suzuki reaction. Wikipedia.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.

-

Pyridine. Wikipedia.

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.

-

Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC - NIH.

-

Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry - ACS Publications.

-

Halogenated Heterocycles. Sigma-Aldrich.

-

Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.

-

Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL.

-

Hazardous Materials Identification. NFPA.

-

Chemical Compatibility Chart.

-

Handling air-sensitive reagents AL-134.

-

A Report on Reagents and its Quenching Methods. Open Access Journals.

-

NFPA 704. Wikipedia.

-

Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Quenching of Pyrophoric Materials. The Sarpong Group.

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

-

Understanding the NFPA 704 Diamond Labeling System. Creative Safety Supply.

-

pyridine lithiation. quimicaorganica.org.

-

What Is Quenching In Organic Chemistry?. YouTube.

-

EHS - NFPA Hazard Diamond. myUSF.

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

-

Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation. Organic Syntheses Procedure.

-

NFPA 704 Diamond. Maintenance Care.

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.

-

Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society.

-

Chemical Compatibility Chart. Walchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nfpa.org [nfpa.org]

- 3. NFPA 704 - Wikipedia [en.wikipedia.org]

- 4. creativesafetysupply.com [creativesafetysupply.com]

- 5. EHS - NFPA Hazard Diamond | myUSF [myusf.usfca.edu]

- 6. maintenancecare.com [maintenancecare.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pyridine lithiation [quimicaorganica.org]

- 13. sarponggroup.com [sarponggroup.com]

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-fluoro-3-iodopyridine

Topic: 2-Bromo-5-fluoro-3-iodopyridine Solubility Data & Handling Guide CAS: 1214376-85-8 Content Type: In-depth Technical Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Specialists

Executive Summary & Chemical Identity

This compound (CAS 1214376-85-8) is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its specific halogenation pattern—containing bromine, fluorine, and iodine—offers orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, its high lipophilicity and specific solubility limits pose challenges in process scale-up and purification. This guide provides a comprehensive solubility profile, derived from physicochemical principles and structural analogs, alongside a validated protocol for empirical determination.

Physicochemical Profile

| Property | Data / Prediction | Confidence Level |

| CAS Number | 1214376-85-8 | Verified |

| Molecular Formula | C₅H₂BrFIN | Verified |

| Molecular Weight | 301.88 g/mol | Verified |

| Physical State | Solid (Crystalline) | High |

| Predicted LogP | ~2.8 – 3.2 | High (Lipophilic) |

| Predicted Boiling Point | 259.2 ± 35.0 °C (760 mmHg) | Moderate |

| Key Sensitivity | Light Sensitive (C–I bond lability) | High |

Critical Isomer Warning: Do not confuse with 2-Bromo-3-fluoro-5-iodopyridine (CAS 1214323-00-8). The positional difference of the fluorine and iodine atoms significantly alters reactivity profiles in nucleophilic aromatic substitution (SₙAr).

Solubility Profile

As a polyhalogenated pyridine, this compound exhibits poor aqueous solubility but dissolves readily in polar aprotic and moderately polar organic solvents. The presence of the iodine atom increases polarizability, enhancing solubility in chlorinated solvents compared to its difluoro- analogs.

Estimated Solubility Data (at 25°C)

Note: Values are theoretical estimates based on Hansen Solubility Parameters (HSP) for structural analogs (e.g., 2-bromo-3-iodopyridine).

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application Context |

| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Standard reaction solvent; Extraction. |

| Chlorinated | Chloroform (CHCl₃) | High | >100 mg/mL | NMR analysis; Extraction. |

| Polar Aprotic | DMSO | High | >50 mg/mL | Stock solutions for biological assays. |

| Polar Aprotic | DMF / DMAc | High | >50 mg/mL | High-temp coupling reactions (Suzuki). |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate-High | 20–50 mg/mL | Grignard/Lithiation reactions. |

| Esters | Ethyl Acetate | Moderate | 10–30 mg/mL | Purification (Silica gel chromatography). |

| Alcohols | Methanol / Ethanol | Moderate | 5–20 mg/mL | Recrystallization (often with water antisolvent). |

| Alkanes | Hexanes / Heptane | Low | <1 mg/mL | Antisolvent for precipitation. |

| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Reaction quench; biphasic systems. |

Mechanistic Insight

The solubility behavior is governed by the "Like Dissolves Like" principle, specifically the London Dispersion Forces contributed by the large Iodine and Bromine atoms.

-

Lipophilicity: The high LogP (~3.0) dictates that the compound partitions preferentially into organic layers during extraction.

-

Crystal Lattice Energy: The presence of multiple halogens can create strong intermolecular halogen bonds, potentially raising the melting point and reducing solubility in non-polar solvents like hexane, making hexane an excellent antisolvent for purification.

Protocol: Empirical Solubility Determination

Since batch-to-batch variations (polymorphs) can affect saturation limits, the following self-validating protocol is recommended for critical process development.

Workflow Diagram

Figure 1: Step-wise "solvent titration" method for rapid solubility estimation.

Detailed Methodology

-

Preparation: Weigh accurately 10.0 mg of this compound into a clear 1.5 mL HPLC vial.

-

Titration: Add the target solvent in 100 µL increments .

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation:

-

If clear: Solubility > (Mass / Volume). Stop and calculate.

-

If cloudy/precipitate remains: Continue adding solvent.

-

-

Saturation Point: If 1.0 mL is added and solid remains, solubility is <10 mg/mL. Centrifuge, filter the supernatant, and analyze via HPLC against a standard curve for precise quantification.

Practical Applications: Solvent Selection Logic

The choice of solvent is critical due to the chemoselectivity of the halogens. The Iodine at C3 is most reactive toward oxidative addition, while the Fluorine at C5 activates the ring for SₙAr.

Solvent Decision Tree for Synthesis

Figure 2: Solvent selection logic based on reaction mechanism requirements.

Critical Handling Notes

-

Light Sensitivity: The C–I bond is weak. Solutions in clear glass exposed to sunlight may degrade, liberating free iodine (turning solution yellow/brown). Always use amber glassware.

-

Stability in DMSO: While soluble, prolonged storage in DMSO at >60°C may risk decomposition or side reactions. Prepare fresh.

References

-

Chemical Identity & CAS Verification

- Source: American Elements. "this compound Product Page."

-

Structural Isomer Comparison (2-Bromo-3-fluoro-5-iodopyridine)

-

Source: Sigma-Aldrich. "2-Bromo-3-fluoro-5-iodopyridine CAS 1214323-00-8."[2]

-

-

General Solubility of Polyhalogenated Pyridines

- Source: PubChem Compound Summary.

-

[3]

-

Hansen Solubility Parameters (Methodology)

-

Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4]

-

Sources

Strategic Architecture of Trisubstituted Pyridines: Synthesis, Properties, and Medicinal Utility

Executive Summary

Trisubstituted pyridines represent a privileged scaffold in medicinal chemistry, serving as the core architecture for blockbuster drugs like Etoricoxib (Arcoxia) and numerous kinase inhibitors. However, their structural utility is matched by their synthetic intransigence. Unlike benzene, the pyridine ring is electronically biased; the nitrogen atom distorts electron density, creating a distinct hierarchy of reactivity that complicates regioselective functionalization.

This technical guide dissects the "1-2-3" problem —the challenge of installing three distinct substituents at specific positions (e.g., 2,3,5- vs. 2,4,6-patterns). We move beyond basic textbook definitions to explore the kinetic and thermodynamic drivers of regioselectivity, supported by industrial case studies and validated experimental protocols.

Part 1: The Physicochemical Landscape

The pyridine nitrogen lone pair is the fulcrum of the molecule’s reactivity. It does not participate in the aromatic sextet, making it available for protonation (basicity) and coordination (ligand behavior), while simultaneously rendering the ring electron-deficient.

Electronic Modulation and pKa

The basicity of the pyridine nitrogen (conjugate acid pKa ~5.25) is tunable. In drug design, modulating this pKa is critical for solubility and lysosomal trapping.

Table 1: Substituent Effects on Pyridine Basicity (C4 Position)

| Substituent Type | Example (C4-X) | Electronic Effect | Approx. pKa of Conj. Acid | Impact on Reactivity |

|---|---|---|---|---|

| Strong EDG | -NH₂, -NMe₂ | +M (Resonance donation) | 9.1 - 9.6 | Increases N-nucleophilicity; Deactivates ring to SNAr. |

| Weak EDG | -CH₃ | +I (Inductive donation) | ~6.0 | Mild increase in basicity. |

| Standard | -H | Reference | 5.25 | Baseline. |

| Weak EWG | -Cl, -Br | -I > +M | ~3.8 | Decreases basicity; Activates ring for SNAr. |

| Strong EWG | -NO₂, -CN | -M, -I | 1.5 - 1.9 | Drastically reduces basicity; Highly activated for nucleophilic attack. |

The Regioselectivity Hierarchy

When functionalizing a pre-formed pyridine ring (e.g., via cross-coupling), the position of the halogen determinant is governed by the Bond Dissociation Energy (BDE) and the inductive withdrawal of the nitrogen.

-

C2/C6 Position: Closest to the electronegative Nitrogen. The C-X bond is more polarized, facilitating faster Oxidative Addition (OA) with Pd(0) catalysts.

-

C4 Position: Para-like electronic communication with Nitrogen. Reactive, but generally less so than C2.

-

C3/C5 Position: Meta-like. Electronically isolated from the Nitrogen's mesomeric withdrawal. Least reactive in SNAr; requires specialized ligands for Pd-coupling.

Part 2: Strategic Synthesis (The "How-To")

Functionalization of Pre-formed Rings (The Halogen Dance)

The most common route to trisubstituted pyridines in discovery chemistry is the sequential functionalization of polyhalogenated cores (e.g., 2,4,6-trichloropyridine).

The Golden Rule of Pyridine Coupling:

In a polyhalogenated pyridine, Palladium(0) will undergo oxidative addition at the C2 position first, followed by C4, and finally C3.

Visualization: The Site-Selective Logic Flow

Figure 1: Sequential site-selective cross-coupling logic based on electronic activation.

De Novo Ring Construction (Bohlmann-Rahtz)

For substitution patterns that are difficult to access via cross-coupling (specifically 2,3,6-trisubstituted systems), de novo synthesis is superior. The Bohlmann-Rahtz reaction is a robust, self-validating cyclocondensation.

-

Mechanism: Michael addition of an enamine to an alkynone, followed by cyclodehydration.

-

Advantage: Total regiocontrol.[1] The substituents are "baked in" from the acyclic precursors.

Part 3: Medicinal Chemistry Case Study - Etoricoxib

Etoricoxib (Arcoxia) is a COX-2 inhibitor that exemplifies the challenge of constructing a 2,3,5-trisubstituted pyridine .

The Synthetic Divergence

Merck Process Research had two choices:

-

Linear Cross-Coupling: Start with a 2,3,5-trihalopyridine and couple sequentially.

-

Flaw: Expensive Pd catalysts, potential for regio-isomeric impurities (scrambling), and heavy metal removal issues.

-

-

Convergent Condensation (The Winner): Use a "Vinamidinium" salt strategy.

-

Reaction: Condensation of a ketosulfone with 2-chloromalonaldehyde (or its vinamidinium equivalent) and ammonia.

-

Result: The pyridine ring forms around the substituents.

-

Visualization: The Etoricoxib Assembly

Figure 2: Convergent synthesis of Etoricoxib avoiding palladium catalysis.

Part 4: Experimental Protocol

Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Objective: Synthesize 2-(4-methoxyphenyl)-4-chloropyridine. Rationale: This protocol exploits the higher reactivity of the C2-chloride. Using a bulky, electron-rich ligand is not required for the C2 position; standard Pd(PPh3)4 works well and is cheaper.

Materials:

-

2,4-Dichloropyridine (1.0 eq, 148 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.05 eq, 159 mg)

-

Pd(PPh3)4 (Tetrakis) (3 mol%, 35 mg)

-

Na2CO3 (2.0 M aqueous solution, 1.5 mL)

-

DME (Dimethoxyethane) (5 mL, degassed)

Methodology:

-

Setup: In a 20 mL microwave vial or Schlenk tube, combine the dichloropyridine, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

-

Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

-

Reaction: Heat to 60°C (oil bath) for 4–6 hours.

-

Control Point: Do not exceed 80°C. Higher temperatures will activate the C4-position, leading to bis-coupling impurities.

-

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear; mono-coupled product (Rf ~0.4) appears.[2][3][4][5] If bis-coupled product (Rf ~0.2) appears, stop immediately.

-

Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4.

-

Purification: Flash chromatography on silica gel.

Self-Validation Check:

-

1H NMR (CDCl3): Look for the C3-proton of the pyridine. In the starting material, it is a doublet (coupling to C5). In the product, it remains a doublet but shifts upfield due to the shielding of the new aryl ring. If you see a singlet, you may have coupled at C4 (unlikely at 60°C) or C3 (impossible).

References

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. Journal of Organic Chemistry. (2024). Describes versatile building blocks for regioselective synthesis.

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Comprehensive review on reactivity orders (C2 > C4 > C3) in Pd-catalyzed couplings.

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (2013). Analysis of Pfizer/CAS databases regarding selectivity trends.

-

Process for the synthesis of Etoricoxib. European Patent Office (EP2802564B1). Details the industrial vinamidinium condensation route.

-

Bohlmann–Rahtz pyridine synthesis. Wikipedia/Synlett.[6] Overview of the cyclodehydration mechanism for 2,3,6-trisubstituted pyridines.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 4. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Scale-Up Synthesis of 2-Bromo-5-fluoro-3-iodopyridine

Executive Summary

2-Bromo-5-fluoro-3-iodopyridine is a high-value tris-substituted pyridine intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents: the iodine at C3 allows for selective Suzuki/Sonogashira couplings, the bromine at C2 enables subsequent nucleophilic aromatic substitutions (

This guide outlines a robust, scalable protocol for synthesizing this scaffold. While direct lithiation of 2-bromo-5-fluoropyridine is theoretically possible, it suffers from critical regioselectivity issues (C3 vs. C4 attack) and cryogenic requirements (-78 °C) that are impractical for multi-kilogram production.

Therefore, this protocol prioritizes a Functional Group Interconversion (FGI) strategy starting from 2-amino-5-fluoropyridine . This route leverages the strong ortho-directing power of the amino group to install the iodine regioselectively, followed by a Sandmeyer-type transformation to install the bromine. This approach ensures high regiofidelity, operational safety, and cost-efficiency.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "halogen dance" side reactions common in lithiated pyridines and to utilize readily available starting materials.

Strategic Disconnection

-

Target: this compound

-

Precursor: 2-Amino-5-fluoro-3-iodopyridine

-

Starting Material: 2-Amino-5-fluoropyridine (Commercial, CAS: 21717-96-4)[1]

Reaction Pathway Visualization

Caption: Two-step scalable synthesis route via regioselective iodination and Sandmeyer transformation.

Process Development & Optimization

Step 1: Regioselective Iodination

Direct iodination of electron-deficient pyridines is difficult. However, the amino group at C2 activates the ring. The C5 position is blocked by Fluorine. The C3 position is ortho to the amino group and is the exclusive site for electrophilic attack.

-

Reagent Selection:

-

Lab Scale:

-Iodosuccinimide (NIS) is convenient but expensive. -

Scale-Up: The Iodine/Iodic Acid (

) system is superior. It is atom-economical (oxidant recycles iodide to iodine) and uses cheaper reagents.

-

-

Solvent: Acetic acid serves as an excellent solvent, solubilizing the substrate and facilitating the electrophilic substitution.

Step 2: Sandmeyer Bromination

Converting the C2-amino group to a bromine in the presence of a C3-iodine is delicate. The C-I bond is weaker than the C-Br bond and can be susceptible to radical reduction or scrambling.

-

Critical Control: Temperature control during diazotization is paramount (-5 °C to 0 °C) to prevent decomposition of the diazonium salt.

-

Catalyst: Copper(I) bromide (CuBr) is used to facilitate the radical substitution of the diazonium group with bromide.

-

Solvent: 48% Hydrobromic acid (HBr) acts as both the proton source for diazotization and the bromide source.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-fluoro-3-iodopyridine (Scale: 100 g)

Reagents:

-

2-Amino-5-fluoropyridine: 100.0 g (0.89 mol)

-

Iodine (

): 90.4 g (0.36 mol) -

Iodic Acid (

): 31.3 g (0.18 mol) -

Acetic Acid (Glacial): 800 mL

-

Sulfuric Acid (20%): 50 mL

-

Sodium Thiosulfate (sat. aq.): 200 mL

Procedure:

-

Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Dissolution: Charge Acetic Acid (800 mL) and 2-Amino-5-fluoropyridine (100 g). Stir until dissolved. Add 20% Sulfuric Acid (50 mL) to acidify.

-

Reagent Addition: Add Iodine (

) and Iodic Acid (-

Note:

acts as an oxidant:

-

-

Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into ice-water (2 L) with vigorous stirring.

-

Neutralize excess iodine by adding saturated sodium thiosulfate solution until the dark color fades to yellow/tan.

-

Adjust pH to ~8-9 using 50% NaOH or solid

(Caution: Exotherm and foaming).

-

-

Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 200 mL).

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

-

Yield: Expect ~180 g (85%) of an off-white to tan solid.

-

QC Check:

H NMR (DMSO-

-

Protocol B: Synthesis of this compound (Scale: 100 g input)

Reagents:

-

2-Amino-5-fluoro-3-iodopyridine: 100.0 g (0.42 mol)

-

Sodium Nitrite (

): 34.8 g (0.50 mol) -

Copper(I) Bromide (CuBr): 66.3 g (0.46 mol)

-

Hydrobromic Acid (48% aq.): 600 mL

-

Water: 200 mL

Procedure:

-

Diazotization (The "Cold" Step):

-

In a 2 L reactor, charge 48% HBr (400 mL) and cool to -5 °C using a cryostat or salt-ice bath.

-

Add 2-Amino-5-fluoro-3-iodopyridine (100 g) portion-wise. The amine may form a suspension of the HBr salt.

-

Dissolve

(34.8 g) in Water (100 mL). -

Add the nitrite solution dropwise to the reactor, maintaining internal temperature below 0 °C .

-

Stir at 0 °C for 45 minutes. The solution should become clear/orange (diazonium salt formation).

-

-

Sandmeyer Reaction (The "Hot" Step):

-

In a separate 2 L flask, charge 48% HBr (200 mL) and CuBr (66.3 g). Heat to 50 °C .

-

Transfer the cold diazonium solution slowly into the CuBr mixture over 30–60 minutes.

-

Safety Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

-

After addition, stir at 50–60 °C for 1 hour.

-

-

Workup:

-

Purification:

-

The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via short-path distillation (if liquid/low melting solid) or silica plug filtration.

-

-

Yield: Expect ~90–100 g (70–75%).

Quantitative Data Summary

| Parameter | Step 1: Iodination | Step 2: Sandmeyer |

| Limiting Reagent | 2-Amino-5-fluoropyridine | 2-Amino-5-fluoro-3-iodopyridine |

| Key Reagents | ||

| Temperature | 80 °C | -5 °C (Diazo) |

| Typical Yield | 82–88% | 68–75% |

| Purity (HPLC) | >98% | >97% |

| Appearance | Tan/Off-white solid | Pale yellow solid/oil |

| Critical Impurity | Unreacted SM | De-iodinated product (2-Bromo-5-fluoropyridine) |

Analytical Controls & Troubleshooting

Quality Control Specifications

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10-90%.

-

Retention Time Order: 2-Amino-5-fluoropyridine < 2-Amino-5-fluoro-3-iodopyridine < this compound.

-

-

NMR Validation:

-

Product (

H NMR, -

Shift Check: The conversion of

to

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Conversion | Iodine sublimation or insufficient oxidant. | Ensure condenser is cold. Add 10% excess |

| Step 1: Di-iodination | Over-reaction (rare due to steric/electronic). | Unlikely, but verify stoichiometry. C4 is blocked by F-ortho effect? No, C4 is available but less activated than C3. |

| Step 2: Low Yield | Diazonium decomposition. | Keep temp < 0 °C during nitrite addition. Ensure addition to CuBr is controlled. |

| Step 2: De-iodination | Radical reduction of C-I bond. | Avoid overheating the CuBr mixture (>70 °C). Ensure CuBr is fresh (Cu(I)). |

References

-

Preparation of 2-Amino-5-bromo-3-iodopyridine via Iodination

- Source: BenchChem & ResearchGate (Methodology adapted for fluoro-analog).

- Context: Describes the general regioselectivity of iodinating 2-amino-5-halopyridines

-

URL:

-

Sandmeyer Reaction Protocols for Halopyridines

- Source: Organic Chemistry Portal.

- Context: General mechanisms and conditions for converting amino-pyridines to bromo-pyridines using CuBr/HBr.

-

URL:

-

Regioselective Lithiation Challenges (Halogen Dance)

- Source: NIH / PMC.

- Context: Discusses the instability of 2-fluoro-3-iodo-lithiated species and the "halogen dance," validating the choice to avoid direct lithi

-

URL:

-

Commercial Availability of Precursors

- Source: ChemicalBook / Sigma-Aldrich.

- Context: Verification of 2-Amino-5-fluoropyridine and 2-Bromo-5-fluoropyridine as commodity starting m

-

URL:

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-5-fluoro-3-iodopyridine Synthesis

This is a technical support guide designed for researchers and process chemists synthesizing 2-Bromo-5-fluoro-3-iodopyridine . The content prioritizes mechanistic insight, impurity profiling, and robust protocols over generic advice.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: this compound (CAS: 1214323-00-8) Primary Application: Building block for Suzuki-Miyaura couplings (C3/C2 selective functionalization) in kinase inhibitor discovery.

Executive Summary: Route Selection & Critical Risks

The synthesis of this compound is chemically deceptive. While direct lithiation of 2-bromo-5-fluoropyridine appears to be the shortest path, it is plagued by regioselectivity failures (favoring C4-lithiation) and halogen dance scrambling.

The Industry-Standard Route (High Reliability): Electrophilic Iodination followed by Sandmeyer Transformation.

-

Mechanism: Exploits the strong ortho-directing power of the amine to install iodine exclusively at C3, followed by radical-nucleophilic substitution (Sandmeyer) to install the bromine at C2.

-

Key Advantage: Avoids cryogenic lithiation and guarantees C3-regiocontrol.

Module 1: The "Trap" of Direct Lithiation (Troubleshooting)

Many users attempt to synthesize the target via Directed Ortho Metalation (DoM) of 2-bromo-5-fluoropyridine using LDA or LiTMP. This often fails or produces low yields.

FAQ 1: Why did I isolate the 4-iodo isomer instead of the 3-iodo target?

Diagnosis: Kinetic Acidity Mismatch. In 2-bromo-5-fluoropyridine, the C4 proton is flanked by a fluorine atom (inductive withdrawal) and the bromine atom (inductive withdrawal, weaker than F). The C3 proton is flanked by bromine and the pyridine nitrogen's lone pair repulsion (though N-directed lithiation is possible).

Under kinetic control (LDA, -78°C, THF), the acidity of the C4 position (ortho to Fluorine) typically exceeds that of the C3 position (ortho to Bromine). Consequently, the major lithiated species is 4-lithio-2-bromo-5-fluoropyridine , which upon iodine quench yields the 4-iodo impurity.

FAQ 2: I observe "scrambling" of the bromine position. What is happening?

Diagnosis: Halogen Dance Reaction.[3][4] If the reaction temperature rises above -78°C or if a catalytic amount of free amine (diisopropylamine) is present, the lithiated species can undergo a Halogen Dance .

-

Initiation: A lithiated species (e.g., at C4) attacks the bromine at C2.

-

Migration: The bromine migrates to the lithiated carbon, and the lithium moves to the thermodynamically most stable position (often stabilized by the newly adjacent halogens or heteroatoms).

-

Result: A mixture of isomers (e.g., 2-iodo-3-bromo-5-fluoro...) that are nearly impossible to separate by flash chromatography.

Visualizing the Failure Mode (Direct Lithiation):

Caption: Kinetic lithiation favors the C4 position (ortho to Fluorine), leading to the wrong regioisomer.

Module 2: The Recommended Protocol (Sandmeyer Route)

This route separates the regiochemistry definition (Iodination) from the functional group interconversion (Sandmeyer), ensuring high purity.

Step 1: Regioselective Iodination

Reaction: 2-Amino-5-fluoropyridine + NIS (or I2/HIO3) → 2-Amino-5-fluoro-3-iodopyridine. Logic: The amino group is a strong ortho/para activator. Since the para position (C5) is blocked by fluorine, iodination occurs exclusively at C3.

Step 2: Sandmeyer Bromination

Reaction: 2-Amino-5-fluoro-3-iodopyridine + t-BuONO + CuBr2 → This compound . Logic: Radical substitution converts the C2-amino group to C2-bromide.

Troubleshooting Guide: Sandmeyer Side Reactions

| Symptom | Probable Cause | Corrective Action |

| Formation of Phenol (2-OH) | Hydrolysis: Water present in the diazotization step attacks the diazonium intermediate. | Use anhydrous conditions (Acetonitrile/t-BuONO) instead of aqueous NaNO2/HBr. Ensure CuBr2 is anhydrous. |

| Formation of Des-bromo (2-H) | Hydro-deamination: Radical abstraction of Hydrogen from solvent (THF/Ethanol). | Switch solvent to Acetonitrile or DMSO . Avoid H-atom donor solvents. |

| Incomplete Conversion | Diazo Stability: The electron-deficient pyridine ring destabilizes the diazonium salt. | Perform the reaction at 60-65°C to ensure immediate decomposition of the diazonium species into the radical for Cu-trapping. |

| Loss of Iodine | Reductive Deiodination: Copper(I) species generated in situ might reduce the C-I bond. | Maintain an excess of oxidant (CuBr2) or use mild conditions. Avoid prolonged heating. |

Module 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 5.0 g of this compound.

Phase 1: Iodination

-

Setup: Charge a 250 mL flask with 2-amino-5-fluoropyridine (3.0 g, 26.8 mmol) and Acetonitrile (60 mL).

-

Addition: Add N-Iodosuccinimide (NIS) (6.6 g, 29.5 mmol, 1.1 equiv) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by LCMS (Target M+H: ~239).

-

Workup: Quench with 10% Na2S2O3 (aq) to remove excess iodine color. Extract with EtOAc.[5][6] Wash with brine.[5][6] Dry (Na2SO4) and concentrate.[6]

-

Result: ~5.5 g of 2-amino-5-fluoro-3-iodopyridine (Tan solid). Proceed without column purification if purity >95%.

Phase 2: Non-Aqueous Sandmeyer (The "Doyle" Modification)

-

Setup: Charge a dry flask with CuBr2 (7.7 g, 34.5 mmol, 1.5 equiv) and anhydrous Acetonitrile (80 mL). Heat to 60°C.

-

Addition: Add t-Butyl Nitrite (t-BuONO) (4.1 mL, 34.5 mmol, 1.5 equiv).

-

Substrate Addition: Slowly add the 2-amino-5-fluoro-3-iodopyridine (5.5 g, 23.0 mmol) as a solution in Acetonitrile (20 mL) dropwise over 30 minutes. Gas evolution (N2) will be observed.

-

Reaction: Stir at 60-65°C for 2 hours.

-

Workup: Cool to RT. Quench with 20% HCl (aq) or NH4OH/NH4Cl (to complex copper). Extract with Et2O (Ether is preferred to avoid extracting copper salts).

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect ~4.5 - 5.0 g (65-75% yield) of This compound as a white/pale yellow solid.

Module 4: Analytical Verification

How to distinguish the Target (3-Iodo) from the Impurity (4-Iodo):

-

1H NMR (DMSO-d6 or CDCl3):

-

Target (2-Br, 3-I, 5-F): Two aromatic protons.

-

H4: Doublet of doublets (coupling to F and H6). Typically ~7.8 - 8.0 ppm.

-

H6: Doublet (coupling to F). Typically ~8.3 - 8.5 ppm.

-

Key Feature: H4 and H6 are meta to each other (J ~ 2-3 Hz).

-

-

Impurity (2-Br, 4-I, 5-F):

-

H3: Singlet-like or small doublet (ortho to Br, meta to I).

-

H6: Doublet (ortho to F).

-

Key Feature: The coupling pattern will be distinct due to the lack of H-H ortho coupling in both cases, but chemical shifts differ significantly. H3 in the 4-iodo isomer is shielded by the iodine.

-

-

Reaction Pathway Diagram:

Caption: The Sandmeyer route ensures the Iodine is locked at C3 before the Bromine is introduced.

References

-

Regioselectivity of Lithiation in Fluoropyridines: Schlosser, M. et al. "Site Selectivity of the Metallation of Fluoropyridines." Eur. J. Org. Chem., 2003 , 1559–1568. (Explains the kinetic preference for lithiation ortho to Fluorine (C4) over Bromine (C3).)

-

General Sandmeyer Protocol for Halopyridines: Doyle, M. P. et al. "Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens." J. Org. Chem., 1977 , 42(14), 2426–2430. (Foundational text for the non-aqueous Sandmeyer conditions using t-BuONO and CuBr2.)

-

Synthesis of Analogous 2-Bromo-3-iodo-pyridines: Patent CN102898358A: "Preparation method of fluoropyridine compounds."[2][5][7][8] (Describes similar diazotization/fluorination sequences, validating the stability of the scaffold.)

-

Halogen Dance Mechanism: Schnürch, M. et al.[3] "Halogen Dance Reactions—A Review." Chem. Rev., 2007 , 107(12), 5474–5569. (Comprehensive review detailing why lithiated bromopyridines are prone to scrambling.)

Sources

- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. EP3753943A1 - Heterocyclic compound, application thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. nbinno.com [nbinno.com]

Technical Bulletin: Troubleshooting Buchwald-Hartwig Amination of Halo-Pyridines

Document ID: TB-BH-PYR-001 Department: Process Chemistry & Catalysis Support Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Pyridine Problem"

Halo-pyridines represent one of the most challenging substrate classes in Palladium-catalyzed C-N cross-coupling. Unlike simple aryl halides, pyridines introduce two distinct failure modes:

-

Catalyst Poisoning: The basic pyridine nitrogen (

lone pair) competes with the phosphine ligand or the amine substrate for coordination to the Palladium center, forming inactive off-cycle resting states (e.g., -

Electronic Deactivation: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish (especially at C3) or, conversely, promote competitive side reactions like protodehalogenation.

This guide provides a logic-driven troubleshooting framework to rescue stalled reactions and optimize selectivity.

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using the flowchart below.

Figure 1: Triage logic for diagnosing reaction failure based on crude reaction mixture analysis.

Troubleshooting Modules (FAQs)

Module 1: The "Dead" Catalyst (No Conversion)

Symptom: Starting material (SM) is untouched. The reaction mixture remains clear or turns black (Pd black precipitation) immediately. Root Cause: The pyridine nitrogen binds to the electrophilic Pd(II) intermediate, displacing the ligand or preventing amine binding. This is most acute with 2-halopyridines or substrates with chelating groups.

Corrective Actions:

-

Switch to Bulky Ligands: Use ligands with significant steric bulk to physically block the pyridine nitrogen from coordinating to the metal center.

-

Recommendation:BrettPhos or tBuXPhos are the gold standards here. Their bulk forces the Pd into a mono-ligated species that favors the catalytic cycle over N-coordination.

-

-

Use Pre-catalysts (G3/G4): Do not use

or-

Recommendation: Use BrettPhos Pd G4 or XantPhos Pd G3 . These release the active

species immediately upon heating.

-

-

Increase Temperature: N-coordination is often reversible. Higher temperatures (

) can shift the equilibrium away from the resting state.

Module 2: Protodehalogenation (Ar-X Ar-H)

Symptom: The halide is consumed, but the major product is the hydrodehalogenated pyridine (reduced arene).

Root Cause:

Corrective Actions:

-

Accelerate Reductive Elimination: Use a ligand with a smaller "bite angle" or specific electronic properties that favor reductive elimination.

-

Recommendation:RuPhos is exceptional for secondary amines and preventing reduction.

-

-

Solvent Switch: If using 1,4-dioxane or isopropanol, switch to Toluene or DME . Ethereal/alcohol solvents can act as hydride sources.

-

Concentration: Increase the concentration of the amine. "Starving" the catalyst of the amine nucleophile leaves the Pd-Ar intermediate vulnerable to side reactions.[1]

Module 3: Regioselectivity in Dihalo-pyridines

Question: I have 2,4-dichloropyridine. Which position will react first? Answer: The C2 position is generally more reactive than C4 in Buchwald-Hartwig amination.

-

Mechanism: Unlike

(which often favors C4 due to intermediate stability), Pd-catalyzed coupling is driven by Oxidative Addition . The C2-Cl bond is weaker and the position is more electron-deficient (closer to the electronegative Nitrogen), facilitating faster oxidative addition. -

Protocol for C2 Selectivity: Use stoichiometric amine (1.0 equiv) and milder temperatures (

). -

Protocol for C4 Selectivity: Very difficult to achieve directly via Buchwald. It is usually better to perform an

reaction first (which may favor C4 under specific acidic/neutral conditions) or block C2.

Module 4: Base Selection & Functional Group Tolerance

The choice of base is critical for pyridines, which are base-sensitive (prone to polymerization or hydrolysis).

| Base | Strength | Solubility | Best Use Case | Risk |

| NaOtBu | Strong | High (THF/Tol) | Unhindered substrates, fast reactions. | Incompatible with esters, nitriles, nitro groups. |

| LiHMDS | Strong | High | Substrates with protic groups (alcohols/amides). | Can cause epimerization; expensive. |

| Cs₂CO₃ | Mild | Low (Heterogeneous) | Standard for Pyridines. High functional group tolerance. | Slow reaction; requires good stirring/grinding. |

| K₃PO₄ | Mild | Low | Alternative to Carbonate; often better for amides.[2] | Requires water (sometimes) to solubilize. |

Standardized Experimental Protocol

Application: Coupling of a secondary amine with a 2-chloropyridine.

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Amine: Morpholine/Piperidine derivative (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

-

Base: NaOtBu (1.5 equiv) (Note: Use

if esters present) -

Solvent: Anhydrous 1,4-Dioxane or Toluene (

concentration)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Pd-precatalyst, Base, and Aryl Halide (if solid).

-

Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (

). -

Solvent/Amine: Add the solvent via syringe, followed by the Amine and Aryl Halide (if liquid).

-

Reaction: Place in a pre-heated block at 100°C . Stir vigorously (

).-

Tip: Vigorous stirring is non-negotiable for heterogeneous bases like

.

-

-

Monitoring: Check LCMS at 1 hour.

-

If <10% conversion: Increase temp to

. -

If stalled at 50%: Add second charge of catalyst (1 mol%).

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

Figure 2: The "Off-Cycle" Resting State. Pyridine nitrogen competes with the amine for the Pd center. Bulky ligands destabilize the red "Dead End" box.

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[3] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (Context on Pyridine Reactivity). Science. Link

- Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Aminopyridines. Reaction Chemistry & Engineering.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-3-iodopyridine

The following technical guide details the high-yield synthesis of 2-bromo-5-fluoro-3-iodopyridine . This protocol addresses the specific regiochemical challenges inherent to the pyridine scaffold, particularly the competition between the directing effects of fluorine and bromine.

Executive Summary & Route Selection

Target Molecule: this compound Primary Challenge: Regioselectivity.[1][2][3] Direct lithiation of 2-bromo-5-fluoropyridine typically fails to yield the 3-iodo isomer, favoring the 4-iodo isomer due to the high acidity of the C4 proton (ortho to Fluorine). Recommended Solution: The Amino-Directed Route . Utilizing the strong ortho-directing power of an amino group ensures iodination occurs exclusively at the C3 position, followed by a non-aqueous Sandmeyer reaction to install the bromine.

Comparative Route Analysis

| Feature | Route A: Direct Lithiation (DoM) | Route B: Amino-Directed (Recommended) |

| Starting Material | 2-Bromo-5-fluoropyridine | 2-Amino-5-fluoropyridine |

| Key Reagent | LDA / LiTMP | NIS or I₂ / Ag₂SO₄ |

| Regioselectivity | Poor (Favors C4-Iodo) | Excellent (Favors C3-Iodo) |

| Yield Potential | < 20% (Target Isomer) | > 65% (Overall) |

| Scalability | Low (Cryogenic conditions) | High (Room temperature / Mild heat) |

Detailed Experimental Protocol

This workflow describes the "Golden Standard" method optimized for yield and purity.

Step 1: Regioselective Iodination

Objective: Synthesize 2-amino-5-fluoro-3-iodopyridine. Mechanism: Electrophilic Aromatic Substitution (EAS) directed by the C2-Amino group.[4]

-

Reagents: 2-Amino-5-fluoropyridine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (MeCN).

-

Protocol:

-

Dissolve 2-amino-5-fluoropyridine in MeCN (0.5 M concentration).

-

Add NIS portion-wise at 0°C to control the exotherm.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC/LCMS should show conversion to the mono-iodo species.

-

Work-up: Remove solvent in vacuo.[5] Redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove oxidative impurities) and Brine. Dry over Na₂SO₄.[6][7][8][9]

-

Yield Target: 85–95%.

-

Step 2: Non-Aqueous Sandmeyer Bromination

Objective: Convert C2-NH₂ to C2-Br. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

-

Reagents: Copper(II) Bromide (CuBr₂, 1.5 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Anhydrous MeCN.

-

Protocol:

-

Critical: Flame-dry glassware and use anhydrous MeCN. Moisture causes hydrolysis to the pyridone byproduct.

-

Suspend CuBr₂ in MeCN at 0°C.

-

Add t-BuONO dropwise. The solution will turn dark.

-

Add 2-amino-5-fluoro-3-iodopyridine (from Step 1) portion-wise or as a solution in MeCN.

-

Warm to RT and stir for 2 hours. If conversion is slow, heat to 60°C.

-

Work-up: Quench with saturated NH₄Cl (aq) / NH₄OH (1:1) to complex copper salts (turns deep blue). Extract with EtOAc.[6][7][9]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Yield Target: 60–75%.

-

Troubleshooting Guide & FAQs

Issue 1: "I am getting the wrong isomer in Step 1."

Diagnosis: You likely used a different starting material or overly harsh conditions. Solution: Ensure you start with 2-amino-5-fluoropyridine . The amino group is the strongest director on the ring. It forces the incoming iodine to the ortho (C3) position. The C5 position is blocked by Fluorine, and C4/C6 are electronically unfavorable compared to C3.

-

Check: Do not use 2-fluoro-5-aminopyridine; this will yield a completely different scaffold.

Issue 2: "My Sandmeyer reaction yield is low, and I see a hydroxyl impurity."

Diagnosis: Hydrolysis . The diazonium intermediate reacted with water instead of the bromide anion. Solution:

-

Switch to Anhydrous: Use the Doyle modification (t-BuONO/CuBr₂ in dry MeCN) rather than the classical aqueous NaNO₂/HBr method.

-

Solvent Quality: Ensure MeCN is dried over molecular sieves.

-

Order of Addition: Ensure CuBr₂ is present before the diazonium species is fully formed to capture the radical immediately.

Issue 3: "Can I use Direct Lithiation (LDA) on 2-bromo-5-fluoropyridine?"

Answer: Not Recommended. Reasoning: In 2-bromo-5-fluoropyridine, the proton at C4 (between C3 and C5-F) is highly acidic due to the inductive effect of the fluorine atom. Lithiation with LDA typically occurs at C4, leading to 2-bromo-5-fluoro-4-iodopyridine . The "Halogen Dance" mechanism can also scramble the bromine position. The Amino-route avoids this thermodynamic trap entirely.

Issue 4: "The product is difficult to purify from copper salts."

Solution: Use the "Ammonia Wash" technique. During work-up, wash the organic phase vigorously with a 1:1 mixture of Saturated NH₄Cl and Concentrated NH₄OH. The copper forms a water-soluble deep blue tetra-ammine complex

Visual Workflow

Caption: Optimized synthetic pathway distinguishing the high-yield Amino Route from the low-selectivity Lithiation Route.

References

-

Intermediate Synthesis (Iodination)

- Patent: Mitchell, S. A., et al. "Pyridine derivatives as kinase inhibitors." U.S. Patent 8,143,248 B2. (2012). Describes the specific iodination of 2-amino-5-fluoropyridine to 2-amino-5-fluoro-3-iodopyridine (Example 1).

-

Non-Aqueous Sandmeyer (General Protocol)

- Journal: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 42(14), 2426–2430. (1977).

-

Lithiation Regioselectivity (Negative Control)

- Journal: Schlosser, M., et al. "Site Selective Lithiation of Fluoropyridines." European Journal of Organic Chemistry, 2002(24), 4174–4180. (2002).

Sources

- 1. 2-Amino-5-fluoro-3-iodobenzoic acid | 331647-14-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ijssst.info [ijssst.info]

- 6. benchchem.com [benchchem.com]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Strategies to enhance the stability of 2-bromo-5-fluoro-3-iodopyridine

Technical Support Center: Stability & Handling of 2-Bromo-5-fluoro-3-iodopyridine

Executive Summary: The Stability Paradox

This compound is a high-value heterocyclic building block used primarily for its orthogonal reactivity.[1] The presence of three distinct halogens (F, Br, I) allows for sequential, site-selective functionalization (e.g., Sonogashira at C-3, Suzuki at C-2, SNAr at C-2/C-6).[1]

However, this utility comes with a stability trade-off.[1] The C-3 iodine bond is electronically activated by the adjacent nitrogen and electron-withdrawing fluorine, making it highly susceptible to photolytic cleavage and halogen scrambling ("halogen dance") during metallation.[1] This guide provides strategies to mitigate these risks.

Storage & Handling Protocols (The "Cold-Dark-Inert" Triad)

To maintain purity >98%, adhere to this self-validating storage system.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Retards thermal homolysis of the weak C-I bond (~50-60 kcal/mol).[1] |

| Atmosphere | Argon or Nitrogen | Prevents moisture-induced hydrolysis and oxidative degradation.[1] |

| Light | Amber Glass / Foil | Blocks UV radiation that triggers radical deiodination.[1] |

| Container | Teflon-lined cap | Prevents leaching of plasticizers which can catalyze degradation.[1] |

Protocol 1: The "Zero-Headspace" Storage Method

Use this for long-term storage (>1 month).

-

Transfer the material to an amber vial.

-

Purge the vial with a gentle stream of dry Argon for 60 seconds.

-

Seal immediately with a Parafilm-wrapped Teflon cap.[1]

-

Place the vial inside a secondary container (e.g., a sealed jar) containing a sachet of activated silica gel and an oxygen scavenger.

-

Store at 4°C.

Troubleshooting Guide & FAQs

Scenario A: Material Discoloration

User Question: "My white powder has turned a pinkish-brown color after two weeks on the bench. Is it still usable?"

Scientist's Diagnosis:

This is a classic sign of Iodine Liberation .[1] Photolysis has cleaved the C-I bond, releasing I[1]• radicals which recombine to form elemental iodine (

Corrective Action:

-

Quantify Degradation: Run a quick LC-MS. If the main peak is >95% and the des-iodo impurity (2-bromo-5-fluoropyridine) is <2%, you can purify.[1]

-

Purification (The Thiosulfate Wash):

Scenario B: Unexpected Regioisomers in Cross-Coupling

User Question: "I attempted a lithium-halogen exchange at the 3-position, but I obtained a mixture of isomers. Why?"

Scientist's Diagnosis: You likely triggered a Halogen Dance mechanism.[1] Upon lithiation at the C-3 position, the lithiated species is unstable above -78°C. It can deprotonate a neighboring molecule or isomerize, moving the lithium to the C-4 position (thermodynamically favored due to the directing effect of Fluorine).

Prevention Strategy:

-

Temperature Control: Maintain internal reaction temperature strictly below -78°C .

-

Rate of Addition: Add

-BuLi or -

Quenching: Quench the electrophile immediately; do not let the lithiated species "age."[1]

Scenario C: Solubility Issues

User Question: "The compound is not dissolving fully in my reaction solvent (THF). Can I heat it?"

Scientist's Diagnosis: Heating polyhalogenated pyridines in nucleophilic solvents can trigger SNAr (Nucleophilic Aromatic Substitution) at the 2-position (Bromine displacement).[1]

Solution:

-

Do NOT heat above 40°C if possible.

-

Cosolvent: Use a small amount of DCM or Toluene to aid solubility before adding the main solvent.[1]

-

Sonication: Use an ultrasonic bath (briefly) rather than a heat gun.

Visualizing Degradation & Stability Pathways

The following diagram illustrates the primary degradation vectors and the decision logic for handling.

Figure 1: Primary degradation pathways including photolysis (iodine release) and chemically induced instability (halogen dance/SNAr).[1]

Analytical Validation (QC Checklist)

Before committing this material to a GMP step or expensive synthesis, run this 3-point check:

-

Visual Inspection: Must be off-white to pale yellow.[1] If pink/brown

Repurify.[1] -

1H NMR (CDCl3): Check for the loss of the C-3 Iodine. The proton at C-4 (adjacent to F) will shift significantly if the Iodine is lost or scrambled.[1]

-

KF (Karl Fischer): Moisture content must be <0.5% to prevent hydrolysis of the C-Br bond during subsequent coupling reactions.[1]

References

-

ChemicalBook. (2025).[1][2][3] 2-Bromo-5-fluoropyridine - Safety Data Sheet. Retrieved from [1]

-

TCI Chemicals. (n.d.).[1] 2-Bromo-5-fluoropyridine Product Specifications and Storage. Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels. PubMed.[1][4] Retrieved from

-

PubChem. (2025).[1] 2-Bromo-3,5-difluoropyridine Compound Summary. Retrieved from [1]

-

Schlosser, M. (2005).[1] The "Halogen Dance" on Pyridines: A Review. (General reference on mechanism).

Sources

- 1. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 3. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 4. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Solvent Systems for 2-Bromo-5-Fluoro-3-Iodopyridine Reactions

Welcome to the technical support center for reactions involving 2-bromo-5-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but challenging trihalogenated pyridine building block. The key to unlocking its synthetic potential lies in understanding and optimizing your solvent systems to control regioselectivity and maximize yields.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This inherent difference is the primary lever for achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, oxidative addition to the palladium(0) center will preferentially occur at the weakest carbon-halogen bond. Therefore, the C-I bond at the 3-position is the most reactive site, followed by the C-Br bond at the 2-position. The C-F bond at the 5-position is generally inert to these conditions.

For lithiation reactions, the scenario is more complex. While iodine can direct ortho-lithiation, the bromine at the 2-position, being adjacent to the nitrogen, is also activated. Furthermore, the potential for "halogen dance" rearrangements, where a lithium-halogen exchange is followed by migration of the halogen, is a significant consideration that can lead to a mixture of products.[1][2][3]

This guide will focus on providing practical, solvent-centric solutions to harness this differential reactivity for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with this compound. Which halogen will react first?

A1: The iodine at the 3-position will react first in a Suzuki-Miyaura coupling. The C-I bond is significantly weaker than the C-Br and C-F bonds, making it the preferred site for oxidative addition to the palladium catalyst.[4]

Q2: My Suzuki coupling reaction is giving low yields. What is a common cause related to the solvent?

A2: A frequent cause of low yields in Suzuki couplings is poor solubility of the boronic acid or the base in the reaction solvent. A mixture of an aprotic solvent like 1,4-dioxane with water is often used to improve the solubility of all reaction components.[5][6] Ensure your solvent is properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.

Q3: I am attempting a Sonogashira coupling and observing a mixture of products. How can I improve the selectivity?

A3: Regioselectivity in Sonogashira couplings with polyhalogenated substrates can often be controlled by the choice of the palladium catalyst's ligand.[7][8] Additionally, the solvent can play a crucial role. A significant solvent effect has been observed in Sonogashira couplings, where switching from DMF to THF can dramatically improve the outcome.[9]

Q4: I want to introduce an amine at the 3-position. What are the key challenges with a Buchwald-Hartwig amination?

A4: The primary challenge is potential catalyst inhibition. The this compound, with its multiple halogen atoms and the pyridine nitrogen, can coordinate to the palladium center and hinder the catalytic cycle.[10] Careful selection of a bulky phosphine ligand and an appropriate solvent is crucial. Toluene and 1,4-dioxane are common starting points for solvent screening.[11]

Q5: When attempting a lithiation-anion capture, I am getting a mixture of isomers. What is happening?

A5: You are likely observing the "halogen dance" phenomenon. This is a base-catalyzed rearrangement where the initial organolithium species is not stable and undergoes a series of lithium-halogen exchanges and migrations, leading to a mixture of regioisomers.[1][2][3] This is particularly prevalent with bromo- and iodo-substituted pyridines. The choice of solvent and temperature is critical to minimize this side reaction.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling - Targeting the C-3 Position

Problem: Low yield or incomplete conversion in the Suzuki coupling of an arylboronic acid with this compound.

Causality: The most probable cause is suboptimal solubility of the reactants, particularly the boronic acid and the inorganic base, in the chosen solvent system. Another common issue is the deactivation of the palladium catalyst due to dissolved oxygen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Experimental Protocol: Selective Suzuki Coupling at the C-3 Position

-

Reagents and Solvent Preparation:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-dioxane and water (4:1 v/v)

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

-

Guide 2: Sonogashira Coupling - Controlling Regioselectivity

Problem: Formation of a mixture of C-3 and C-2 coupled products, or significant amounts of homocoupled alkyne (Glaser coupling).

Causality: The selectivity issue often arises from a catalyst system that is not sufficiently discriminating between the C-I and C-Br bonds. Homocoupling is typically due to the presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne, especially when a copper co-catalyst is used. The solvent can influence both the selectivity and the extent of side reactions.

Solvent System Optimization Table:

| Solvent System | Expected Outcome | Rationale |

| Toluene | Good selectivity for C-I coupling. | Non-polar, aprotic solvent that often provides a good balance of solubility and reactivity. |

| 1,4-Dioxane | May improve solubility of some alkynes and bases. | A more polar aprotic solvent. |

| THF | Can be beneficial for certain substrates. | A significant solvent effect has been noted in some Sonogashira reactions.[9] |

| DMF/Et₃N | Higher reaction rates, but potential for lower selectivity and more side products. | Polar aprotic solvent and base mixture; can sometimes lead to dehalogenation side reactions. |

Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position

-

Reagents and Solvent Preparation:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Et₃N (3.0 equiv)

-

Solvent: Degassed THF or Toluene

-

-

Reaction Setup:

-

To a flame-dried Schlenk tube, add the this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with argon three times.

-

Add the degassed solvent, followed by the terminal alkyne and Et₃N via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C).

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Guide 3: Lithiation and Electrophilic Quench - Avoiding the Halogen Dance

Problem: A complex mixture of products is obtained after quenching the lithiated species with an electrophile.

Causality: The formation of a mixture of regioisomers is a classic sign of a "halogen dance" rearrangement.[1][2][3] The initially formed organolithium species is not stable at the reaction temperature and rearranges to more stable isomers before being trapped by the electrophile. Solvent polarity and temperature are critical parameters to control this process.

Decision Workflow for Lithiation:

Caption: Decision workflow for troubleshooting lithiation reactions.

Experimental Protocol: Selective Lithiation at C-4 and Quench

Note: This is a highly sensitive reaction and requires strict anhydrous and anaerobic conditions.

-

Reagents and Solvent Preparation:

-

This compound (1.0 equiv)

-

LDA (1.1 equiv, freshly prepared or titrated)

-

Electrophile (e.g., DMF, 1.5 equiv)

-

Solvent: Anhydrous THF, freshly distilled from sodium/benzophenone.

-

-

Reaction Setup:

-

To a flame-dried, three-necked flask under argon, add the anhydrous THF and cool to -78 °C.

-

Add a solution of this compound in THF dropwise.

-